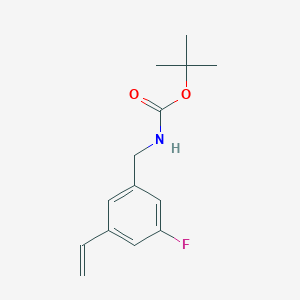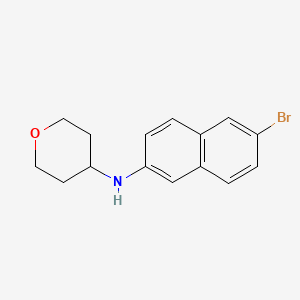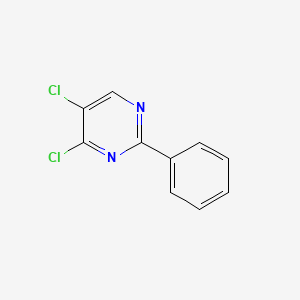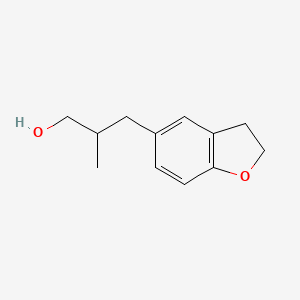
(3-Fluoro-5-vinyl-benzyl)-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-5-vinyl-benzyl)-carbamic acid tert-butyl ester is an organic compound that features a fluorine atom, a vinyl group, and a carbamate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-vinyl-benzyl)-carbamic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-5-vinyl-benzyl alcohol.
Protection of Alcohol: The alcohol group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The vinyl group can undergo oxidation to form epoxides or diols.
Reduction: The carbamate ester can be reduced to the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Compounds with substituted nucleophiles.
Aplicaciones Científicas De Investigación
(3-Fluoro-5-vinyl-benzyl)-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Fluoro-5-vinyl-benzyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The vinyl group can participate in various chemical reactions, while the carbamate ester can undergo hydrolysis to release active intermediates. These intermediates can interact with biological targets, leading to desired effects.
Comparación Con Compuestos Similares
Similar Compounds
(3-Fluoro-5-vinyl-benzyl)-carbamic acid methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.
(3-Fluoro-5-vinyl-benzyl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester instead of a tert-butyl ester.
(3-Fluoro-5-vinyl-benzyl)-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester instead of a tert-butyl ester.
Uniqueness
(3-Fluoro-5-vinyl-benzyl)-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the tert-butyl ester provides steric hindrance, which can influence the compound’s reactivity and stability.
Propiedades
Fórmula molecular |
C14H18FNO2 |
|---|---|
Peso molecular |
251.30 g/mol |
Nombre IUPAC |
tert-butyl N-[(3-ethenyl-5-fluorophenyl)methyl]carbamate |
InChI |
InChI=1S/C14H18FNO2/c1-5-10-6-11(8-12(15)7-10)9-16-13(17)18-14(2,3)4/h5-8H,1,9H2,2-4H3,(H,16,17) |
Clave InChI |
FAFJKBVEGFPEEY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)F)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate](/img/structure/B12075491.png)


![4-Methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid](/img/structure/B12075512.png)


![tert-butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12075528.png)
![2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12075534.png)


